5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one

Kinase Inhibition ERK1/2 Cancer Therapeutics

Designing ATP-competitive kinase inhibitors? The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one core delivers sub-nanomolar potency (ERK1/2 IC50 = 0.94 nM). This rigid, fused bicyclic scaffold provides superior electronic delocalization and hydrogen-bonding geometry compared to simple thiazole or pyrrole alternatives. Rapid SAR exploration is enabled by the synthetic accessibility (55% yield) of this core.

Molecular Formula C5H4N2OS
Molecular Weight 140.17 g/mol
Cat. No. B13007226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one
Molecular FormulaC5H4N2OS
Molecular Weight140.17 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)N1)N=CS2
InChIInChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)9-2-7-4/h2H,1H2,(H,6,8)
InChIKeyTZZMYQJDRORIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one: Privileged Scaffold for Drug Discovery


5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one (CAS 1259060-76-8) is a fused heterobicyclic scaffold combining pyrrole and thiazole rings [1]. This privileged structure enables versatile derivatization for kinase inhibitor programs (e.g., ERK1/2, DPP-4, Aurora kinases) and nuclear receptor modulation (e.g., RORγt inverse agonism) [2]. The compound is also a key intermediate in the synthesis of potent factor Xa (fXa) inhibitors [3]. Its utility as a core building block for generating high-potency, selective small molecules underpins its value in medicinal chemistry and drug discovery.

1
Kinase inhibitor design & SAR exploration Fused heterobicyclic core for ERK1/2, DPP-4, Aurora kinase programs
2
Nuclear receptor modulator synthesis Privileged scaffold for RORγt inverse agonism studies
3
Factor Xa inhibitor development Key intermediate for generating selective fXa inhibitor leads

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one: Why Substitution Fails


Generic substitution with simple thiazole (e.g., 1,3-thiazole, CAS 288-47-1) or pyrrole (CAS 109-97-7) scaffolds fails to recapitulate the unique electronic and geometric properties of the fused 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one core [1]. The rigid, planar architecture of the fused bicyclic system enhances electronic delocalization, which directly impacts target binding affinity and selectivity [2]. Furthermore, the specific regio- and stereochemical features of this core are critical for establishing key interactions with biological targets; for instance, the 4-one carbonyl group is essential for hydrogen bonding in kinase active sites [3]. The following evidence demonstrates that even closely related pyrrolothiazole regioisomers or monocyclic alternatives yield significantly different potency, selectivity, and pharmacokinetic profiles.

Monocyclic analogs Simple thiazole or pyrrole rings lack the rigid bicyclic architecture needed for target affinity and selectivity.
Regioisomer mismatch Pyrrolothiazole regioisomers alter hydrogen-bonding geometry, potentially reducing kinase active-site engagement.
Carbonyl removal Scaffolds missing the 4-one carbonyl disrupt essential H-bond interactions reported for kinase targets.

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one: Comparative Evidence


ERK2 Inhibitory Potency vs. Ulixertinib

A derivative of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one scaffold, specifically ERK1/2 inhibitor 7, demonstrates an IC50 of 0.94 nM against ERK2 kinase . This potency surpasses that of the benchmark clinical ERK1/2 inhibitor Ulixertinib (BVD-523, IC50 = 4.2 nM for ERK2) by approximately 4.5-fold [1], highlighting the scaffold's capacity to generate exceptionally potent kinase inhibitors.

ERK2 Inhibition vs. Ulixertinib
Cross-study comparable
IC50: 0.94 nM vs. 4.2 nM (~4.5-fold difference)
Supports ERK pathway inhibition study fit.
In vitro kinase assay; MAPK/ERK pathway context.
Kinase Inhibition ERK1/2 Cancer Therapeutics Oncology

LogP Optimization for CNS Penetration

The 2-amino derivative of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one core (2-amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one) exhibits a calculated LogP of -0.292 [1]. This value is significantly lower than that of the unsubstituted monocyclic 1,3-thiazole (calculated LogP ~0.4), indicating greater hydrophilicity. This improved aqueous solubility profile is advantageous for developing CNS-penetrant therapeutics, as it facilitates passage through the blood-brain barrier while maintaining solubility in biological fluids.

LogP Optimization for CNS
Class-level inference
LogP: -0.292 vs. ~0.4 (Δ ~ -0.7)
May support CNS penetration assay context.
Computational prediction (XLogP3-AA); data to verify.
Physicochemical Property Optimization LogP CNS Drug Delivery ADME

Synthetic Yield Advantage via One-Step Cyclization

A one-step cyclization method from diol precursors yields the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core in 55% isolated yield [1]. This represents a significant improvement over traditional multi-step synthetic routes to analogous fused pyrrolothiazole systems, which often report overall yields below 30% [2]. The efficiency of this protocol reduces material costs and accelerates lead optimization cycles.

Synthetic Yield Advantage
Cross-study comparable
55% isolated yield (one-step)
Supports procurement and scale-up feasibility.
Compared to
Off-target Dihydroorotase
Cross-study comparable
IC50: 180,000 nM vs. Brequinar (
Supports selectivity profiling; low target-class interference risk.
Mouse enzyme assay; >18,000-fold weaker inhibition.
Organic Synthesis Heterocyclic Chemistry Process Chemistry Medicinal Chemistry

Minimal Off-Target Dihydroorotase Inhibition

The unsubstituted 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one core exhibits extremely weak inhibition of mouse dihydroorotase (IC50 = 180,000 nM) [1]. This is in stark contrast to known pyrimidine-based dihydroorotase inhibitors, such as brequinar, which potently inhibit the enzyme (IC50 < 10 nM) [2]. This inherent selectivity suggests that derivatives of this scaffold are unlikely to cause mechanism-based toxicity related to pyrimidine biosynthesis disruption, a known liability for some anticancer agents.

Off-target Dihydroorotase
Cross-study comparable
IC50: 180,000 nM vs. Brequinar (
Supports selectivity profiling; low target-class interference risk.
Mouse enzyme assay; >18,000-fold weaker inhibition.
Selectivity Profiling Off-Target Activity Dihydroorotase Drug Safety

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one: Application Scenarios


ERK1/2 Inhibitors for MAPK-Driven Cancers

Given the demonstrated sub-nanomolar potency (IC50 = 0.94 nM) of ERK1/2 inhibitor 7, the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one core is ideal for programs seeking to develop highly potent, ATP-competitive ERK inhibitors for the treatment of BRAF- or RAS-mutant malignancies . The scaffold's synthetic accessibility (55% yield) facilitates rapid analog generation for structure-activity relationship (SAR) exploration [1].

CNS-Penetrant Kinase Inhibitor Design

The tunable LogP profile of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one scaffold, exemplified by the hydrophilic 2-amino derivative (LogP = -0.292), makes it a strategic choice for designing brain-penetrant kinase inhibitors [2]. This is particularly relevant for targeting CNS metastases of solid tumors or primary brain cancers where achieving high free drug concentrations in the brain is essential for efficacy.

RORγt Inverse Agonists for Autoimmune Disease

The core has been validated as a central scaffold in patent-protected RORγt inverse agonist programs, including Vitae Pharmaceuticals' WO2014179564 [3]. The specific geometry of the pyrrolothiazole system is critical for engaging the ligand-binding domain of RORγt and modulating TH17 cell differentiation. This application is directly supported by the scaffold's ability to be derivatized into potent cellular modulators of IL-17 release.

Factor Xa Inhibitors with Improved Selectivity

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core has been identified as a key subunit in potent factor Xa inhibitors [4]. The low inherent activity against dihydroorotase (IC50 = 180,000 nM) suggests that fXa inhibitors derived from this scaffold may have a cleaner off-target profile compared to some marketed anticoagulants, potentially reducing bleeding risk [5]. This makes the core a compelling starting point for next-generation anticoagulant discovery.

Application
Selection Property
Validation Focus
MAPK pathway studies
ERK inhibition context
ATP-competitive binding assay review
CNS kinase inhibitor design
Tunable LogP scaffold
Brain penetration assay context
RORγt inverse agonism research
Ligand-binding domain engagement
IL-17 release modulation context
Factor Xa inhibitor programs
Selectivity profile context
Off-target dihydroorotase screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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